phaseolin, bean - 104042-75-3

phaseolin, bean

Catalog Number: EVT-1508389
CAS Number: 104042-75-3
Molecular Formula: C14H19NO4
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Phaseolin is primarily sourced from the seeds of common beans, which are cultivated globally. The classification of phaseolin is based on its electrophoretic mobility and amino acid composition. The main isoforms include:

  • S Type: Commonly found in many cultivars.
  • B Type: Characterized by a higher proportion of certain amino acids.
  • T Type: Notable for its unique properties and often used in specific breeding programs.
  • C, H, A Types: Less common but significant for specific traits in breeding.

These classifications are essential for breeding programs aimed at improving the nutritional quality of beans .

Synthesis Analysis

Methods of Synthesis

Phaseolin synthesis occurs during seed development and involves complex biochemical pathways. The primary methods for isolating phaseolin include:

  • Protein Extraction: Typically performed using phenolic solvents or saline solutions to solubilize proteins from seeds .
  • Precipitation Techniques: Following extraction, phaseolin can be purified through ammonium sulfate precipitation or dialysis against distilled water to remove impurities .
  • Gel Electrophoresis: Techniques such as sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) are employed to analyze the purity and molecular weight of isolated phaseolin .

Technical Details

The extraction process often involves grinding dried seeds in a buffer solution followed by centrifugation. The supernatant containing solubilized proteins is then processed to isolate phaseolin through various precipitation steps. This ensures a high yield of pure phaseolin suitable for further analysis or experimental use .

Molecular Structure Analysis

Structure of Phaseolin

Phaseolin has a complex quaternary structure composed of multiple polypeptide chains. The molecular weight typically ranges from 40 to 60 kDa depending on the isoform. The protein exhibits a globular shape that is conducive to its role as a storage protein.

Data on Molecular Structure

The amino acid composition varies among isoforms but generally includes significant amounts of glutamic acid, aspartic acid, and leucine. Structural studies using techniques like X-ray crystallography have revealed insights into its binding sites and stability under varying conditions .

Chemical Reactions Analysis

Reactions Involving Phaseolin

Phaseolin undergoes various biochemical reactions during seed germination and plant development. Notably, it can be hydrolyzed by proteolytic enzymes during digestion, releasing free amino acids that are critical for plant growth.

Technical Details of Reactions

The hydrolysis process involves the cleavage of peptide bonds by enzymes such as proteases. This reaction is essential for nutrient mobilization during seed germination. Additionally, phaseolin's interactions with other biomolecules can influence its stability and functionality within food systems .

Mechanism of Action

Process Involved

Phaseolin's mechanism of action primarily relates to its role as a storage protein that provides essential amino acids during seed germination. Upon seed activation, phaseolin is broken down into smaller peptides and free amino acids that support metabolic processes.

Relevant Data

Studies have shown that variations in phaseolin content can significantly affect the nutritional profile of bean seeds, influencing factors such as digestibility and bioavailability of nutrients .

Physical and Chemical Properties Analysis

Physical Properties

Phaseolin is characterized by its solubility in aqueous solutions at neutral pH but precipitates under acidic conditions. Its thermal stability varies among isoforms but generally remains intact at temperatures below 80°C.

Chemical Properties

The protein exhibits a high degree of stability against denaturation but can be affected by extreme pH levels or high temperatures during cooking processes. Its isoelectric point typically falls between pH 4.5 and 5.5, making it relevant for food processing applications where pH manipulation is common .

Applications

Scientific Uses

Phaseolin has several applications in scientific research and industry:

  • Nutritional Studies: Its role in human nutrition makes it a subject of interest in studies focusing on dietary proteins.
  • Food Technology: Phaseolin's functional properties are exploited in food formulations to enhance texture and nutritional value.
  • Genetic Research: Breeding programs utilize phaseolin diversity to develop bean varieties with improved nutritional profiles or resistance to diseases .

Properties

CAS Number

104042-75-3

Product Name

phaseolin, bean

Molecular Formula

C14H19NO4

Synonyms

phaseolin, bean

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